molecular formula C12H11BrO3 B6158405 1-[1-(1,3-dioxaindan-5-yl)cyclopropyl]-2-bromoethan-1-one CAS No. 1337606-42-4

1-[1-(1,3-dioxaindan-5-yl)cyclopropyl]-2-bromoethan-1-one

Cat. No.: B6158405
CAS No.: 1337606-42-4
M. Wt: 283.12 g/mol
InChI Key: HAISDXFSEWQHND-UHFFFAOYSA-N
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Description

1-[1-(1,3-Dioxaindan-5-yl)cyclopropyl]-2-bromoethan-1-one is a brominated cyclopropane derivative featuring a 1,3-dioxaindan (benzodioxole) moiety fused to a cyclopropane ring. This compound is structurally characterized by a ketone group at the ethanone position and a bromine atom at the β-carbon.

Properties

CAS No.

1337606-42-4

Molecular Formula

C12H11BrO3

Molecular Weight

283.12 g/mol

IUPAC Name

1-[1-(1,3-benzodioxol-5-yl)cyclopropyl]-2-bromoethanone

InChI

InChI=1S/C12H11BrO3/c13-6-11(14)12(3-4-12)8-1-2-9-10(5-8)16-7-15-9/h1-2,5H,3-4,6-7H2

InChI Key

HAISDXFSEWQHND-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC3=C(C=C2)OCO3)C(=O)CBr

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(1,3-dioxaindan-5-yl)cyclopropyl]-2-bromoethan-1-one typically involves the following steps:

    Formation of the 1,3-dioxaindan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyclopropyl group: This step involves the reaction of the 1,3-dioxaindan derivative with a cyclopropylating agent, such as cyclopropyl bromide, under suitable conditions.

    Bromination of ethanone: The final step involves the bromination of the ethanone moiety using a brominating agent like bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(1,3-Dioxaindan-5-yl)cyclopropyl]-2-bromoethan-1-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

    Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous solvents.

    Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic conditions.

Major Products:

    Substitution: Corresponding substituted ethanone derivatives.

    Reduction: Alcohol derivatives.

    Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

1-[1-(1,3-Dioxaindan-5-yl)cyclopropyl]-2-bromoethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(1,3-dioxaindan-5-yl)cyclopropyl]-2-bromoethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopropyl group play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique features are best understood through comparison with analogs sharing cyclopropane, halogen, or aromatic substituents. Key comparisons are outlined below:

1-[1-(4-Bromophenyl)cyclopropyl]-2-chloroethan-1-one (C₁₁H₁₀BrClO)

  • Structural Differences: Replaces the 1,3-dioxaindan group with a 4-bromophenyl ring and substitutes bromine with chlorine at the ethanone position.
  • Reactivity : Chlorine’s lower electronegativity and poorer leaving-group ability compared to bromine may reduce nucleophilic substitution activity.
  • Applications : Bromophenyl derivatives are often intermediates in pharmaceuticals, where halogenated aromatics enhance binding affinity .

1-(Azepan-1-yl)-2-[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]ethanone (C₁₄H₁₈BrF₂N₃O)

  • Structural Differences : Features a pyrazole ring with difluoromethyl and cyclopropyl substituents, coupled with an azepane group.
  • Electronic Effects : The pyrazole’s electron-withdrawing nature contrasts with the benzodioxole’s electron-donating properties, altering cyclopropane ring stability.
  • Biological Relevance : Such compounds are explored in medicinal chemistry for kinase inhibition .

1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide (C₁₂H₁₂BrNO)

  • Structural Differences : Contains a cyclopropene ring (unsaturated cyclopropane) and an amide group instead of a ketone.
  • Synthesis : Prepared via carboxamide coupling, yielding a crystalline solid (mp 102.2–102.5°C). The amide group enhances stability via resonance, unlike the target compound’s ketone .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Melting Point (°C) Reactivity Notes
1-[1-(1,3-Dioxaindan-5-yl)cyclopropyl]-2-bromoethan-1-one C₁₃H₁₁BrO₃ (deduced) 1,3-Dioxaindan, cyclopropane, Br Not reported High electrophilicity at ketone; Br enhances SN2 reactivity
1-[1-(4-Bromophenyl)cyclopropyl]-2-chloroethan-1-one C₁₁H₁₀BrClO 4-Bromophenyl, Cl Not reported Lower reactivity due to Cl; aromatic Br aids π-π interactions
1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide C₁₂H₁₂BrNO Cyclopropene, amide, 3-bromophenyl 102.2–102.5 Amide resonance stabilizes structure; unsaturated cyclopropane increases strain

Biological Activity

1-[1-(1,3-dioxaindan-5-yl)cyclopropyl]-2-bromoethan-1-one (CAS No. 1337606-42-4) is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structure, including a cyclopropyl group and a brominated ethanone moiety, which may contribute to its reactivity and biological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

  • Molecular Formula : C12H11BrO3
  • Molecular Weight : 283.12 g/mol
  • IUPAC Name : 1-[1-(1,3-benzodioxol-5-yl)cyclopropyl]-2-bromoethanone
  • CAS Number : 1337606-42-4

Properties Table

PropertyValue
Molecular FormulaC12H11BrO3
Molecular Weight283.12 g/mol
IUPAC Name1-[1-(1,3-benzodioxol-5-yl)cyclopropyl]-2-bromoethanone
InChIInChI=1S/C12H11BrO3/c13-6-11(14)12(3-4-12)8-1-2-9-10(5-8)16-7-15-9/h1-2,5H,3-4,6-7H2
InChI KeyHAISDXFSEWQHND-UHFFFAOYSA-N
Canonical SMILESC1CC1(C2=CC3=C(C=C2)OCO3)C(=O)CBr

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The presence of the bromine atom and the cyclopropyl group enhances its binding affinity and specificity. Research indicates that this compound may inhibit or activate certain biochemical pathways, leading to various observed biological effects.

Potential Biological Activities

Research has suggested several potential biological activities for this compound:

  • Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.
  • Anticancer Properties : The compound has been explored for its potential in cancer therapy due to its ability to interact with cellular pathways involved in tumor growth.

Antimicrobial Activity

A study investigating the antimicrobial properties of similar compounds found that derivatives with brominated functionalities exhibited enhanced activity against various bacterial strains. While specific data on this compound is limited, the structural similarities suggest a potential for similar effects .

Anticancer Research

In a related study focusing on compounds with similar structures, researchers noted that modifications to the cyclopropyl group significantly impacted the anticancer efficacy of these molecules. The study highlighted the importance of structural diversity in developing effective anticancer agents .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameBiological Activity
1-[1-(1,3-dioxaindan-5-yl)cyclopropyl]methanamineModerate antimicrobial
1-[1-(1,3-dioxaindan-5-yl)cyclopropyl]ethanolLimited anticancer activity
1-[1-(1,3-dioxaindan-5-yl)cyclopropyl]acetic acidAntimicrobial properties

This comparison illustrates that while there are similarities in structure among these compounds, their biological activities can vary significantly based on functional groups and molecular interactions.

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